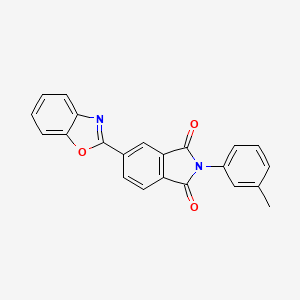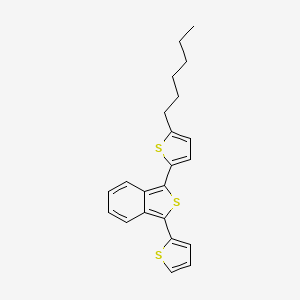![molecular formula C11H14N4O B14171166 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, making it a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the desired compounds . Another method involves the bromination of 7-azaindole in dichloromethane at 0°C, followed by the addition of liquid bromine and subsequent purification steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
科学研究应用
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- involves its interaction with the fibroblast growth factor receptor (FGFR) family. Upon binding to FGFRs, the compound inhibits the receptor’s activity, preventing the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition leads to reduced cell proliferation, migration, and angiogenesis, making it effective in cancer therapy.
相似化合物的比较
Similar Compounds
Similar compounds include other FGFR inhibitors such as AZD4547, JNJ-42756493 (Erdafitinib), CH5183184, BGJ-398, LY2874455, and INCB054828 (Pemigatinib) .
Uniqueness
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)- stands out due to its potent inhibitory activity against multiple FGFR isoforms (FGFR1, 2, and 3) and its ability to induce apoptosis in cancer cells . Its low molecular weight also makes it an appealing lead compound for further optimization .
属性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC 名称 |
3-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-5-amine |
InChI |
InChI=1S/C11H14N4O/c12-8-5-9-10(7-14-11(9)13-6-8)15-1-3-16-4-2-15/h5-7H,1-4,12H2,(H,13,14) |
InChI 键 |
AKMVJWOOLMNMHX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=CNC3=C2C=C(C=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


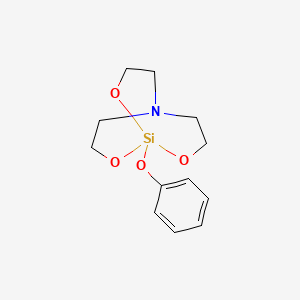
![[4-(Piperidine-1-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B14171094.png)

![N-(2-Bromo-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)acetamide](/img/structure/B14171115.png)
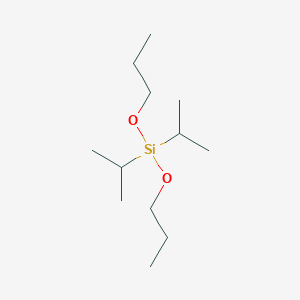
![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
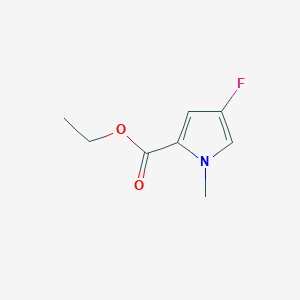
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)

